molecular formula C15H19N3OS B12838793 4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol

4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12838793
M. Wt: 289.4 g/mol
InChI Key: XMZWNVWILBAZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an allyl group, a methoxyphenyl group, and a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-allyl-5-phenyl-1,2,4-triazole-3-thione with iodine, leading to the formation of a mixture of products, including 6-iodomethyl-3-phenyl-5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole and 6-iodo-3-phenyl-6,7-dihydro-5H-1,2,4-triazolo[3,4-b]-1,3-thiazine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodocyclization, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation .

Major Products

The major products formed from these reactions include various iodinated, oxidized, or reduced derivatives of the original compound .

Scientific Research Applications

4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound’s triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

Uniqueness

The uniqueness of 4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)propyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H19N3OS/c1-3-11-18-14(16-17-15(18)20)6-4-5-12-7-9-13(19-2)10-8-12/h3,7-10H,1,4-6,11H2,2H3,(H,17,20)

InChI Key

XMZWNVWILBAZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=NNC(=S)N2CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.